3-(5-Bromo-2-thienyl)isoxazole

Medicinal Chemistry Organic Synthesis Chemical Procurement

Researchers requiring a robust halogenated heterocyclic building block for Pd-catalyzed cross-coupling often face inconsistent reactivity from regioisomeric mixtures. 3-(5-Bromo-2-thienyl)isoxazole (CAS 175205-66-0) eliminates this uncertainty with its defined 3-isoxazolyl substitution pattern and strategically positioned bromine atom. • Enables orthogonal Suzuki-Miyaura and Sonogashira couplings without isoxazole core degradation • Consistent crystalline form (mp 66-68 °C) ensures reproducible reaction outcomes in multi-gram scale-ups • 98% purity grade minimizes Pd catalyst poisoning, critical for sensitive catalytic transformations

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 175205-66-0
Cat. No. B1607937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-thienyl)isoxazole
CAS175205-66-0
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=CON=C1C2=CC=C(S2)Br
InChIInChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-10-9-5/h1-4H
InChIKeyBAZHUUDTRPSRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-thienyl)isoxazole: Halogenated Building Block


3-(5-Bromo-2-thienyl)isoxazole is a halogenated heterocyclic compound combining a brominated thiophene ring with an isoxazole core, represented by the molecular formula C₇H₄BrNOS and a molecular weight of 230.08 g/mol [1]. This structural motif presents a dual-character scaffold: the bromine atom on the thiophene ring serves as an orthogonal synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the isoxazole moiety provides a nitrogen-oxygen heteroaromatic framework with distinct electronic properties [2]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and materials science for the construction of more complex biaryl and heteroaryl systems .

3-(5-Bromo-2-thienyl)isoxazole Substitution Failures


Substitution with a generic or off-the-shelf analog of 3-(5-Bromo-2-thienyl)isoxazole is inadvisable due to critical differences in regioisomeric identity, reactivity, and synthetic applicability. The compound's specific isoxazole substitution pattern (3-thienyl) dictates its electronic environment and cross-coupling behavior in ways that are not transferable to its 5-isoxazolyl regioisomer or non-brominated analogs [1]. The bromine atom at the 5-position of the thiophene ring is essential for enabling orthogonal Suzuki-Miyaura and Sonogashira coupling reactions, a synthetic gateway that cannot be replicated by unsubstituted thiophene-isoxazole hybrids, which lack the requisite leaving group for metal-catalyzed C–C bond formation [2]. Furthermore, the differential melting points and thermal stability between the 3-isoxazolyl and 5-isoxazolyl regioisomers have direct implications for compound handling, purification protocols, and long-term storage stability in procurement and inventory management .

3-(5-Bromo-2-thienyl)isoxazole: Differentiation Evidence


Regioisomeric Distinction: 3-Isoxazolyl vs. 5-Isoxazolyl

The target compound 3-(5-Bromo-2-thienyl)isoxazole (CAS 175205-66-0) is regioisomeric with 5-(5-Bromo-2-thienyl)isoxazole (CAS 138716-31-1), a structurally distinct entity with differing physicochemical properties. InChIKey analysis confirms non-identity: BAZHUUDTRPSRLD-UHFFFAOYSA-N for CAS 175205-66-0 versus FCUZGSQWFAXBSB-UHFFFAOYSA-N for CAS 138716-31-1, indicating distinct spatial connectivity of the isoxazole ring to the thiophene scaffold [1]. The regioisomeric difference translates to distinct molecular recognition profiles: the orientation of the nitrogen and oxygen atoms in the isoxazole ring influences hydrogen-bonding patterns and π-stacking interactions with biological targets, a critical consideration in structure-activity relationship (SAR) campaigns .

Medicinal Chemistry Organic Synthesis Chemical Procurement

Reactivity: Brominated vs. Non-Brominated Analogs

The presence of the bromine substituent on the thiophene ring of 3-(5-Bromo-2-thienyl)isoxazole enables participation in Pd-catalyzed cross-coupling reactions—most notably Suzuki-Miyaura and Sonogashira couplings—that are completely inaccessible to the non-brominated analog 3-(2-Thienyl)isoxazole [1]. The bromine atom functions as a reactive handle for oxidative addition to Pd(0) catalysts, facilitating the introduction of diverse aryl, heteroaryl, and alkynyl substituents. This synthetic divergence provides a quantifiable advantage in molecular complexity generation: the brominated compound serves as a universal precursor to libraries of functionalized derivatives, whereas the non-brominated analog represents a synthetic endpoint with limited diversification potential .

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Building Block Selection

Suzuki–Isoxazole Fragmentation Tandem Protocol

Bromo-thiophene intermediates bearing the isoxazole moiety, structurally analogous to 3-(5-Bromo-2-thienyl)isoxazole, have been successfully employed in the Suzuki coupling–isoxazole fragmentation protocol for cyanomethylation—a critical transformation in the asymmetric synthesis of potent and orally bioavailable EZH2 inhibitors [1]. This tandem process leverages the bromine substituent for initial Suzuki coupling, followed by isoxazole ring fragmentation to install a cyanomethyl group, enabling the construction of complex fused thiophene scaffolds with high synthetic efficiency. The compatibility of this bromo-thiophene-isoxazole scaffold with sequential catalytic transformations distinguishes it from alternative heterocyclic building blocks that lack the requisite orthogonal reactivity profile [2].

Process Chemistry EZH2 Inhibitors Cyanomethylation

Melting Point and Crystallinity Differentiation

3-(5-Bromo-2-thienyl)isoxazole (CAS 175205-66-0) exhibits a melting point range of 66–68 °C, a value that reflects its crystalline solid state at ambient temperature and facilitates straightforward handling, weighing, and purification via recrystallization . In contrast, the regioisomeric 5-(5-Bromo-2-thienyl)isoxazole (CAS 138716-31-1) is reported to melt at a slightly lower range of 66–67 °C, a difference that, while numerically modest, is analytically meaningful and indicative of distinct crystal packing forces arising from the altered regioisomeric connectivity . The higher melting point of the target compound correlates with enhanced thermal stability and reduced hygroscopicity, attributes that simplify long-term storage and minimize degradation during procurement and inventory maintenance .

Compound Handling Purification Storage Stability

Commercial Purity Specification Comparison

Commercial availability of 3-(5-Bromo-2-thienyl)isoxazole (CAS 175205-66-0) spans a range of purity specifications that directly impact downstream synthetic outcomes and cost considerations. Supplier benchmarking reveals a purity gradient from 95% (standard research grade) to 97% (high-purity grade) and up to 98% (premium grade) [1]. The 98% purity grade, as specified by certain suppliers, minimizes impurities that could interfere with sensitive Pd-catalyzed cross-coupling reactions, reducing the risk of catalyst poisoning and improving reaction yield reproducibility. The availability of multiple purity tiers enables procurement optimization: researchers can select 95% purity for preliminary screening or large-scale exploratory synthesis, while reserving 98% purity for critical steps in multi-step sequences where impurity carryover would be detrimental .

Quality Control Procurement Specifications Analytical Chemistry

Safety and Hazard Profile

3-(5-Bromo-2-thienyl)isoxazole (CAS 175205-66-0) is classified under GHS as a skin and eye irritant (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) . Additionally, it carries an acute oral toxicity classification (Category 4) and may cause allergic skin reactions (H317), with a precautionary note regarding long-lasting harmful effects to aquatic life (H413) [1]. These hazard statements inform appropriate personal protective equipment (PPE) requirements, ventilation protocols, and waste disposal procedures. In comparison, structurally related non-halogenated thiophene-isoxazole analogs may exhibit reduced hazard profiles due to the absence of the bromine atom, which can influence both biological activity and toxicological properties. Knowledge of this hazard profile is essential for procurement compliance, laboratory safety planning, and institutional chemical hygiene plan integration [2].

Laboratory Safety Regulatory Compliance Procurement Risk Assessment

3-(5-Bromo-2-thienyl)isoxazole: Application Scenarios


Suzuki Coupling for Biaryl Isoxazole Libraries

The bromine atom on the thiophene ring of 3-(5-Bromo-2-thienyl)isoxazole serves as an ideal substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids. This enables the modular synthesis of structurally diverse biaryl-isoxazole hybrid libraries for structure-activity relationship (SAR) exploration in drug discovery programs [1]. The orthogonal reactivity profile ensures that the isoxazole core remains intact during cross-coupling, allowing for subsequent functionalization or biological evaluation without scaffold degradation. The 98% purity grade is recommended for these sensitive catalytic transformations to minimize the risk of Pd catalyst poisoning by halogenated impurities [2].

Tandem Suzuki–Isoxazole Fragmentation for Heterocyclic Scaffolds

The bromo-thiophene-isoxazole scaffold is uniquely positioned for implementation in the Suzuki coupling–isoxazole fragmentation protocol, a tandem transformation that delivers cyanomethylated thiophene intermediates en route to fused heterocyclic systems such as 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-ones [1]. This methodology is of particular relevance to EZH2 inhibitor development programs, where the scaffold enables access to potent and orally bioavailable clinical candidates. Procurement of CAS 175205-66-0 in multi-gram quantities supports process chemistry optimization and scale-up studies, leveraging the compound's consistent crystalline form and thermal stability for reproducible reaction outcomes [2].

Regioisomer-Specific Reference Standard

The distinct regioisomeric identity of 3-(5-Bromo-2-thienyl)isoxazole (CAS 175205-66-0) relative to its 5-isoxazolyl counterpart (CAS 138716-31-1) positions it as an essential reference standard for developing and validating chromatographic methods (HPLC, UPLC, GC-MS) capable of resolving regioisomeric mixtures [1]. The melting point differential (66–68 °C vs. 66–67 °C) further supports thermal analysis (DSC) method development for identity confirmation and purity assessment in quality control workflows. Procurement of this compound as an analytically characterized reference material ensures accurate identification and quantification in complex reaction mixtures and final product characterization [2].

One-Pot Sonogashira–Suzuki Functionalization

The bromine substituent on 3-(5-Bromo-2-thienyl)isoxazole enables sequential Pd-catalyzed transformations—first Sonogashira coupling to install an alkyne moiety, followed by intramolecular cyclocondensation to form the isoxazole core, and finally Suzuki coupling at a second brominated position [1]. This one-pot, four-component synthetic strategy facilitates rapid access to fluorescent biaryl-substituted isoxazoles with high quantum yields (ΦF up to 0.86) and large Stokes shifts (up to 10,000 cm⁻¹) for applications in chemical biology and materials science. The compound's compatibility with microwave-assisted conditions further enhances its utility in high-throughput synthesis platforms [2].

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